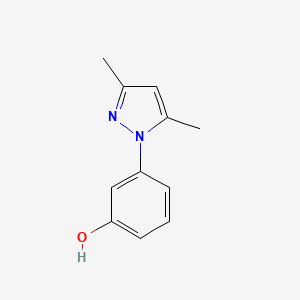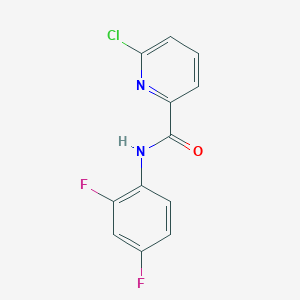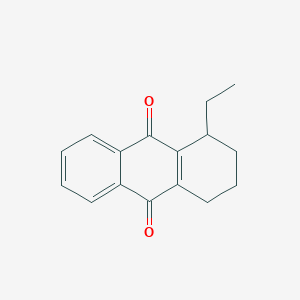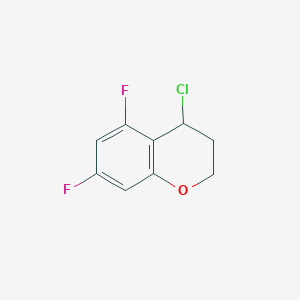
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene is a chemical compound with the molecular formula C9H5ClF2O It is a derivative of chromane, a bicyclic organic compound, and is characterized by the presence of chlorine and fluorine atoms at specific positions on the chromane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene typically involves the use of starting materials such as 5,7-difluorochroman-4-one. One common method involves the asymmetric reduction of 5,7-difluorochroman-4-one in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. This reaction is carried out under mild conditions, often at a controlled temperature of around 30°C, and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainability and efficiency. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, which can have different chemical and physical properties.
Scientific Research Applications
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene include:
- 5,7-Difluorochroman-4-one
- 4-Chloro-7-azaindole-3-carbaldehyde
- 5-Chloro-7-azaindole-3-carbaldehyde
Uniqueness
This compound is unique due to the specific positioning of chlorine and fluorine atoms on the chromane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H7ClF2O |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
4-chloro-5,7-difluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H7ClF2O/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h3-4,6H,1-2H2 |
InChI Key |
VZVCSAWPGVPTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1Cl)C(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8680973.png)
![6-bromo-1H-benzo[d]imidazol-4-amine](/img/structure/B8680983.png)
![7-trifluoromethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B8681003.png)
![6,11-Dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B8681009.png)
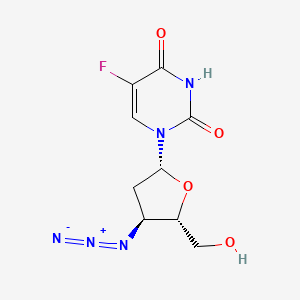
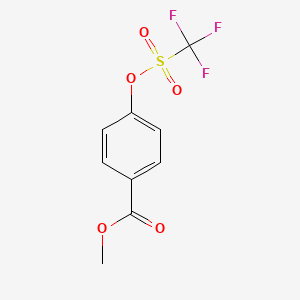
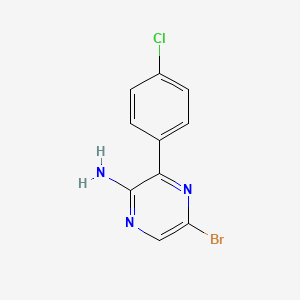
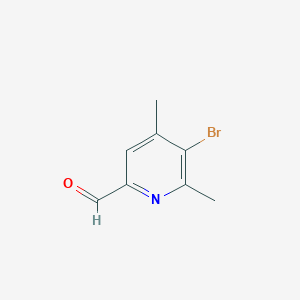
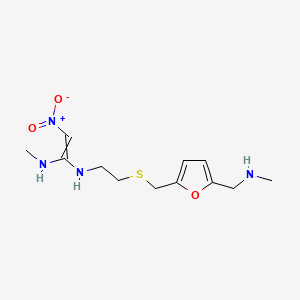
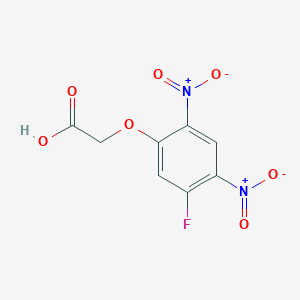
![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]formamide](/img/structure/B8681042.png)
